CID 78062295 CID 78062295
Brand Name: Vulcanchem
CAS No.:
VCID: VC19715662
InChI: InChI=1S/Al.3V
SMILES:
Molecular Formula: AlV3
Molecular Weight: 179.806 g/mol

CID 78062295

CAS No.:

Cat. No.: VC19715662

Molecular Formula: AlV3

Molecular Weight: 179.806 g/mol

* For research use only. Not for human or veterinary use.

CID 78062295 -

Specification

Molecular Formula AlV3
Molecular Weight 179.806 g/mol
Standard InChI InChI=1S/Al.3V
Standard InChI Key HJEOIBNFZUSYBI-UHFFFAOYSA-N
Canonical SMILES [Al].[V].[V].[V]

Introduction

Chemical Identification and Molecular Properties

CID 78062295 is identified by the molecular formula C₁₆H₈N₂Na₂O₈S₂, with a molecular weight of 466.4 g/mol . Its IUPAC name is disodium;(2E)-3-oxo-2-(3-oxo-5-sulfonato-1H-indol-2-ylidene)-1H-indole-5-sulfonate, reflecting its sulfonated indole backbone and disodium counterions. Key computed properties include:

PropertyValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors10
Rotatable Bond Count0
Topological Polar Surface Area189 Ų
Heavy Atom Count30

The compound’s rigid, planar structure is attributed to its conjugated indole system and sulfonate groups, which enhance solubility and stability in aqueous environments .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of CID 78062295 involves nucleophilic substitution reactions between 2-(ω-bromoalkyl)isoindoline-1,3-diones and secondary amines (e.g., pyrrolidine, morpholine) in acetonitrile under reflux conditions. Key steps include:

  • Alkylation: Bromoalkyl intermediates react with amines to form sulfonated indole derivatives.

  • Purification: Silica gel column chromatography isolates the target compound.

  • Salt Formation: Hydrochloride salts are generated for enhanced stability.

Industrial Production

Industrial methods scale laboratory protocols using optimized reaction conditions:

  • Reactors: Continuous-flow systems improve yield and purity.

  • Solvent Recovery: Ethanol and acetonitrile are recycled to reduce costs.

  • Quality Control: HPLC and mass spectrometry ensure compliance with pharmaceutical-grade standards.

Chemical Reactivity and Mechanistic Insights

CID 78062295 participates in diverse reactions, including:

Oxidation and Reduction

  • Oxidation: Reacts with peroxides to form N-oxide derivatives, altering electronic properties.

  • Reduction: Sodium borohydride reduces carbonyl groups to alcohols, modifying bioactivity.

Substitution Reactions

The sulfonate groups undergo nucleophilic displacement with thiols or amines, enabling functionalization for drug delivery systems .

Scientific Research Applications

Biomedical Applications

  • Enzyme Inhibition: Acts as a cholinesterase inhibitor, with potential in Alzheimer’s disease therapy .

  • Anticancer Activity: Induces apoptosis in in vitro cancer models via reactive oxygen species (ROS) generation .

Industrial Applications

  • Catalysis: Serves as a ligand in transition metal-catalyzed cross-coupling reactions .

  • Materials Science: Enhances conductivity in sulfonated polymer electrolytes for fuel cells .

Comparative Analysis with Structural Analogs

CompoundMolecular Weight (g/mol)Key Functional GroupsBioactivity
CID 78062295466.4Sulfonated indole, disodiumCholinesterase inhibition
CID 5284351466.4Similar sulfonate groupsAntioxidant properties
JNJ-275485471139.6Liposomal prodrugAntineoplastic activity

CID 78062295 distinguishes itself through its dual sulfonate groups, which improve water solubility compared to non-sulfonated analogs like CID 5381226 .

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